molecular formula C4H7N5S B3057727 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- CAS No. 84582-94-5

1,2,4-Triazine-5,6-diamine, 3-(methylthio)-

Cat. No.: B3057727
CAS No.: 84582-94-5
M. Wt: 157.2 g/mol
InChI Key: FJNDDFKOXPSBJO-UHFFFAOYSA-N
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Description

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of the methylthio group at the 3-position and amino groups at the 5 and 6 positions makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 3-methylthio-1,2,4-triazine with ammonia or amines under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as flame retardants and phase change materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-5,6-diamine, 3-(methylthio)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with a similar triazine ring structure but different substitution patterns.

    2,4,6-Triamino-1,3,5-triazine (Melamine): Known for its use in the production of resins and plastics.

    2,4-Diamino-6-methyl-1,3,5-triazine: Another derivative with different substitution patterns.

Uniqueness

1,2,4-Triazine-5,6-diamine, 3-(methylthio)- is unique due to the presence of both amino and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

3-methylsulfanyl-1,2,4-triazine-5,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5S/c1-10-4-7-2(5)3(6)8-9-4/h1H3,(H2,6,8)(H2,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNDDFKOXPSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(N=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511526
Record name 3-(Methylsulfanyl)-1,2,4-triazine-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84582-94-5
Record name 3-(Methylsulfanyl)-1,2,4-triazine-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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